1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
CAS No.: 1150561-65-1
Cat. No.: VC2665453
Molecular Formula: C23H35B2FO5
Molecular Weight: 432.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150561-65-1 |
|---|---|
| Molecular Formula | C23H35B2FO5 |
| Molecular Weight | 432.1 g/mol |
| IUPAC Name | 1-[4-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one |
| Standard InChI | InChI=1S/C23H35B2FO5/c1-10-11-12-18(27)15-13-16(24-28-20(2,3)21(4,5)29-24)19(26)17(14-15)25-30-22(6,7)23(8,9)31-25/h13-14H,10-12H2,1-9H3 |
| Standard InChI Key | PNCWXQQEKHXUIE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)B3OC(C(O3)(C)C)(C)C)C(=O)CCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)B3OC(C(O3)(C)C)(C)C)C(=O)CCCC |
Introduction
Chemical Identity and Structural Properties
1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one, also referred to as 2-Fluoro-5-pentanoyl-1,3-phenylenediboronic acid pinacol ester in some catalogs, is a specialized organic compound with distinct chemical characteristics. This compound belongs to the class of organofluorine chemicals, specifically aromatic fluorocarbons, which serve as important building blocks in synthetic organic chemistry.
Basic Chemical Information
The compound is characterized by the following fundamental chemical properties:
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one |
| CAS Number | 1150561-65-1 |
| Molecular Formula | C₂₃H₃₅B₂FO₅ |
| Molecular Weight | 432.1414 g/mol |
| SMILES Notation | CCCCC(=O)c1cc(B2OC(C(O2)(C)C)(C)C)c(c(c1)B1OC(C(O1)(C)C)(C)C)F |
The compound features a phenyl ring substituted with a fluorine atom, two boronic acid pinacol ester groups at positions 3 and 5, and a pentanoyl group at position 1 . This specific substitution pattern grants the molecule unique reactivity profiles that make it valuable for synthetic applications.
Structural Characteristics
The structure of this compound is characterized by three key functional groups:
-
A fluorine atom substituted at the phenyl ring, which enhances the compound's reactivity and potential for further functionalization
-
Two pinacol boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at positions 3 and 5 of the phenyl ring
-
A pentanoyl (C₅H₉O) group attached to the phenyl ring
The presence of dual boronic ester groups is particularly significant, as these create reactive sites for various coupling reactions, particularly palladium-catalyzed cross-coupling processes such as Suzuki-Miyaura reactions .
| Supplier | Catalog Number | Product Name |
|---|---|---|
| Appchem | AI20284 | 1-Pentanone, 1-[4-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
| Alfa Chemistry | OFC1150561651 | 2-Fluoro-5-pentanoyl-1,3-phenylenediboronic acid, pinacol ester |
| CymitQuimica | 10-F694020 | 1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one |
The compound is available for research purposes from these suppliers, indicating its relevance to the scientific community . The compound is typically categorized under aromatic fluorocarbons, highlighting its classification as an organofluorine compound .
Comparison with Related Compounds
To better understand the significance of this compound, it is valuable to compare it with structurally related compounds, particularly those with similar functional groups but different substitution patterns.
Mono-Borylated Analog
A closely related compound is 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pentanone (CAS: 1150271-37-6), which features only one boronic acid pinacol ester group instead of two .
Table 3: Comparison with Mono-Borylated Analog
| Parameter | 1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pentanone |
|---|---|---|
| CAS Number | 1150561-65-1 | 1150271-37-6 |
| Molecular Formula | C₂₃H₃₅B₂FO₅ | C₁₇H₂₄BFO₃ |
| Molecular Weight | 432.1414 g/mol | 306.1801 g/mol |
| Structural Difference | Two boronic acid pinacol ester groups at positions 3 and 5 | One boronic acid pinacol ester group at position 3 |
The key difference between these compounds is the number of boronic acid pinacol ester groups, which significantly affects their potential reactivity and applications in synthesis . The di-borylated compound offers two reactive sites for coupling reactions, potentially allowing for more complex molecular architectures to be constructed.
Significance in Organofluorine Chemistry
This compound belongs to the broader class of aromatic fluorocarbons, which have significant importance in various fields of chemistry and materials science.
Role in Pharmaceutical and Agrochemical Development
Fluorinated aromatic compounds, particularly those with additional functional groups for further derivatization, play a crucial role in pharmaceutical and agrochemical development. The unique properties of the carbon-fluorine bond, including its stability and electronic effects, make fluorinated compounds valuable intermediates in the synthesis of biologically active molecules .
The specific combination of fluorine with boronic ester functionality creates opportunities for the development of novel chemical entities through selective functionalization, potentially leading to compounds with improved pharmaceutical properties.
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